molecular formula C13H22O3 B14905590 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone

Cat. No.: B14905590
M. Wt: 226.31 g/mol
InChI Key: QDCOCKTWAMNOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a 4,4,5,5-tetramethyl-1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2,2,3,3-tetramethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring can act as a stabilizing moiety, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a dioxolane moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C13H22O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h9,11H,5-8H2,1-4H3

InChI Key

QDCOCKTWAMNOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)C2CCC(=O)CC2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.